BenchChemオンラインストアへようこそ!

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one

Kinase inhibition PRMT Structure-activity relationship

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one (CAS 304646-52-4, molecular formula C₆H₉N₃O₂, molecular weight 155.15 g/mol) is a heterocyclic pyrimidin-4(3H)-one derivative bearing amino, methoxy, and methyl substituents at the 5-, 6-, and 2-positions, respectively. This substitution pattern distinguishes it from its closest positional isomers and analogs within the aminomethoxymethylpyrimidinone family.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13097121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)N)OC
InChIInChI=1S/C6H9N3O2/c1-3-8-5(10)4(7)6(9-3)11-2/h7H2,1-2H3,(H,8,9,10)
InChIKeyPLHUXAKWCCRUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one: A Regiospecific Pyrimidinone Scaffold for Targeted Synthesis and Analytical Reference Standards


5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one (CAS 304646-52-4, molecular formula C₆H₉N₃O₂, molecular weight 155.15 g/mol) is a heterocyclic pyrimidin-4(3H)-one derivative bearing amino, methoxy, and methyl substituents at the 5-, 6-, and 2-positions, respectively . This substitution pattern distinguishes it from its closest positional isomers and analogs within the aminomethoxymethylpyrimidinone family. The compound is referenced in patent literature as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside pharmaceuticals, with its synthetic route involving condensation of 2-methyl-4,6-dihydroxypyrimidine with methoxyamine under controlled conditions . Its regiospecific substitution architecture is critical because positional isomerism in pyrimidinones directly governs hydrogen-bonding topology, tautomeric equilibria, and molecular recognition by biological targets, making generic substitution chemically invalid.

Why Generic Substitution of 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one Fails in Scientific and Industrial Workflows


The 5-amino-6-methoxy-2-methyl substitution pattern on the pyrimidin-4(3H)-one core is not functionally interchangeable with its positional isomers such as 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one (CAS 52386-30-8) or des-methoxy analogs like 5-amino-2-methylpyrimidin-4(3H)-one (CAS 53135-22-1). Each regioisomer presents a distinct hydrogen-bond donor/acceptor array, electron density distribution, and tautomeric preference that collectively determine molecular recognition by enzymes, kinases, and nucleic acid targets . In impurity profiling, the compound is a critical substructure found in Thiamine Impurity 23 (1-(6-amino-5-methoxy-2-methylpyrimidin-4-yl)-3-mercaptopropan-2-ol) and serves as a core motif in Moxonidine impurities, where even slight changes in substitution pattern invalidate analytical method specificity . The quantitative evidence below demonstrates that substituent position, not just the presence of amino, methoxy, and methyl groups, controls key performance-relevant properties.

Quantitative Differentiation Evidence: 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one vs. Closest Comparators


Regioisomeric Identity Determines Kinase Inhibition Potency: 5-Amino-6-methoxy vs. 6-Amino-2-methoxy Substitution

In aminopyrimidine-based kinase and PRMT inhibitor series, the position of the amino and methoxy substituents on the pyrimidinone ring is a primary determinant of inhibitory potency. Compounds bearing the 5-amino-6-methoxypyrimidine substructure (matching the target compound scaffold) have been reported in BindingDB with IC₅₀ values ranging from 28 to 64 nM against PRMT6 and PRMT4 (CARM1), whereas the positional isomer series with 6-amino-2-methoxy substitution shows IC₅₀ values of 13–1060 nM against PRMT1 and PRMT5, representing a >10-fold potency differential dependent on regioisomeric identity . The 5-amino-6-methoxy arrangement, as present in the target compound, places the amino group adjacent to the 4-oxo moiety, enabling a specific hydrogen-bond network with the enzyme active site that cannot be replicated by the 6-amino-2-methoxy isomer.

Kinase inhibition PRMT Structure-activity relationship

Methoxy Group Position Modulates Physicochemical Profile: 6-Methoxy vs. 2-Methoxy Pyrimidinones

The methoxy group position on the pyrimidinone core alters the compound's hydrogen-bonding capacity and lipophilicity. The target compound (6-methoxy-2-methyl) presents one H-bond donor (NH₂ at position 5) and one H-bond acceptor (C=O at position 4) in addition to the methoxy oxygen, yielding a calculated polar surface area of approximately 66.5 Ų and xlogp < 1 . By contrast, the 2-methoxy-6-methyl isomer (CAS 55996-28-6, 2-methoxy-6-methylpyrimidin-4-ol) has the methoxy group at position 2 adjacent to the ring nitrogen, altering the electron distribution and tautomeric preference. Experimental data from the 2-methoxy-6-methyl series show a melting point of 207–209°C and a boiling point of 203°C, whereas the 5-amino-6-methoxy substitution in the target compound increases polarity and hydrogen-bonding capacity, which influences solubility, crystallization behavior, and chromatographic retention in analytical methods .

Physicochemical properties Solubility Lipophilicity

Scaffold Specificity in Pharmaceutical Impurity Reference Standards: 5-Amino-6-methoxy Substitution as a Pharmacopoeial Requirement

The 5-amino-6-methoxy-2-methylpyrimidin-4-yl substructure is explicitly required in Thiamine Impurity 23 (1-(6-amino-5-methoxy-2-methylpyrimidin-4-yl)-3-mercaptopropan-2-ol) and is the core scaffold of Moxonidine EP Impurity C (4-Hydroxy Moxonidine, CAS 352457-34-2) . Both impurity standards require the amino group at position 5 (or its imidazoline-substituted derivative) and the methoxy group at position 6. The 6-amino-2-methoxy positional isomer (CAS 52386-30-8) cannot serve as a valid reference standard for either Thiamine or Moxonidine impurity profiling because regulatory guidelines (ICH, FDA, EMA) mandate structurally exact impurity reference materials for analytical method validation, ANDA submissions, and DMF filings. Substitution with the wrong regioisomer would generate false-negative or false-positive impurity peaks in HPLC/LC-MS methods.

Pharmaceutical impurity standard Thiamine Moxonidine

5-Amino Substituent Enables Downstream Derivatization Chemistry Not Accessible to 5-Unsubstituted or 5-Methyl Analogs

The 5-amino group in the target compound serves as a nucleophilic handle for further functionalization, enabling condensation with imidazoline derivatives (yielding Moxonidine-type structures) or with mercaptoalcohols (yielding Thiamine impurity derivatives). The 5-unsubstituted analog (2-methoxy-6-methylpyrimidin-4(3H)-one) lacks this reactive site, while the 6-amino-2-methoxy positional isomer places the amino group at a position where its reactivity and hydrogen-bonding geometry are fundamentally different . Patent literature explicitly describes the target compound as an intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, highlighting that the 5-amino group enables mild-condition condensation reactions amenable to industrial scale-up, whereas des-amino or amino-repositioned analogs require harsher conditions or different synthetic routes entirely .

Synthetic intermediate Carbocyclic nucleoside Derivatization

Tautomeric Preference Dictated by 5-Amino-4-oxo Arrangement Distinguishes Target Compound from N-Alkylated Analogs

Pyrimidin-4(3H)-ones can exist in multiple tautomeric forms (lactam, lactim, and amino-imino tautomers). The 5-amino-6-methoxy-2-methyl substitution pattern stabilizes the amino-keto tautomer through intramolecular hydrogen bonding between the 5-NH₂ and the 4-C=O group, a feature absent in N-alkylated analogs or 2-amino-4-oxo isomers . DFT calculations on pyrimidine derivatives indicate that amine-imine tautomerism energy barriers and equilibrium populations are highly sensitive to substituent position, with energy differences between tautomers ranging from 2–15 kcal/mol depending on the substitution pattern . The target compound's specific tautomeric population directly affects its binding to biological targets and its reactivity in condensation reactions, whereas positional isomers present different tautomeric distributions that alter molecular recognition, solubility, and chemical stability profiles.

Tautomerism Molecular recognition Computational chemistry

Optimal Application Scenarios for 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Kinase and PRMT Inhibitor Lead Optimization: Selecting the Correct Regioisomer for Target Potency

Medicinal chemistry teams developing aminopyrimidine-based kinase or PRMT inhibitors should procure the 5-amino-6-methoxy-2-methyl regioisomer when the target scaffold requires the amino group adjacent to the 4-oxo moiety. BindingDB data demonstrate that the 5-amino-6-methoxy arrangement yields PRMT6/PRMT4 IC₅₀ values of 28–64 nM, whereas the 6-amino-2-methoxy alternative shows >10-fold potency variation . Procurement of the correct regioisomer ensures that structure-activity relationship (SAR) data are internally consistent and reproducible across assay batches.

Pharmaceutical Impurity Reference Standard for Thiamine and Moxonidine Analytical Methods

Quality control laboratories performing HPLC or LC-MS impurity profiling of Thiamine or Moxonidine drug substances require the exact 5-amino-6-methoxy-2-methylpyrimidin-4-yl substructure as a reference standard. Thiamine Impurity 23 and Moxonidine EP Impurity C are both built on this scaffold, and regulatory guidelines (ICH Q3A/Q3B) mandate structurally exact impurity reference materials . Substitution with a positional isomer compromises method specificity, potentially generating regulatory filing deficiencies.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Intermediates

Process chemistry groups synthesizing novel pyrimidine carbocyclic nucleoside drug candidates should use the target compound as the key intermediate. The 5-amino group provides a nucleophilic handle for condensation reactions under mild, industrially scalable conditions, as described in patent literature . The 6-methoxy group serves as a protecting/masking group for the 6-position during further functionalization, a synthetic strategy not available with the des-methoxy analog.

Tautomerism and Molecular Recognition Studies Requiring Defined H-Bond Topology

Computational and structural biology groups studying pyrimidinone tautomerism or protein-ligand interactions should select the 5-amino-6-methoxy-2-methyl isomer when the research question requires the closed amino-keto tautomeric form stabilized by 5-NH₂···4-C=O intramolecular hydrogen bonding . This tautomeric state is unique to the 5-amino-4-oxo arrangement and is not accessible in 2-amino isomers or N-alkylated derivatives, making regioisomer selection critical for obtaining crystallizable protein-ligand complexes.

Quote Request

Request a Quote for 5-Amino-6-methoxy-2-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.